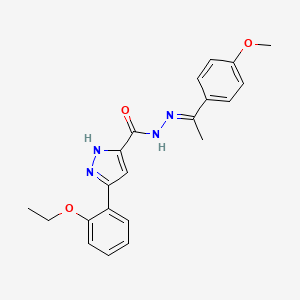
2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2,4,6-trimetil-N-(4-metilfenil)bencenosulfonamida es un compuesto orgánico con la fórmula molecular C16H19NO2S. Es un derivado de sulfonamida, caracterizado por la presencia de un grupo sulfonilo unido a un anillo de benceno, que está además sustituido con grupos metilo y un grupo 4-metilfenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,4,6-trimetil-N-(4-metilfenil)bencenosulfonamida normalmente implica la reacción del cloruro de 2,4,6-trimetilbencenosulfonilo con 4-metil anilina. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción generalmente se agita a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar una conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de 2,4,6-trimetil-N-(4-metilfenil)bencenosulfonamida puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, pueden optimizar el proceso de producción. Además, se emplean pasos de purificación, como la recristalización o la cromatografía, para obtener la pureza deseada del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2,4,6-trimetil-N-(4-metilfenil)bencenosulfonamida puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar ácidos sulfónicos o cloruros de sulfonilo.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en un grupo amina.
Sustitución: Los grupos metilo en el anillo de benceno pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución electrofílica aromática.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: Las reacciones de sustitución electrofílica aromática a menudo requieren catalizadores como el cloruro de aluminio (AlCl3) o el cloruro de hierro (III) (FeCl3).
Principales productos formados
Oxidación: Ácidos sulfónicos o cloruros de sulfonilo.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
La 2,4,6-trimetil-N-(4-metilfenil)bencenosulfonamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede utilizarse en estudios que involucran la inhibición de enzimas e interacciones proteicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de la 2,4,6-trimetil-N-(4-metilfenil)bencenosulfonamida implica su interacción con objetivos moleculares, como enzimas o receptores. El grupo sulfonamida puede formar enlaces de hidrógeno con sitios activos de las enzimas, lo que lleva a la inhibición o modulación de la actividad enzimática. Los grupos metilo y el grupo 4-metilfenilo contribuyen a las interacciones hidrofóbicas del compuesto, mejorando su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
- 2,4,6-trimetil-N-fenilbencenosulfonamida
- 2,4,6-trimetil-N-(4-metoxifenil)bencenosulfonamida
- 2,4,6-trimetil-N-(4-fluorofenil)bencenosulfonamida
Unicidad
La 2,4,6-trimetil-N-(4-metilfenil)bencenosulfonamida es única debido a la disposición específica de sus grupos metilo y el grupo 4-metilfenilo. Esta configuración estructural imparte propiedades químicas y físicas distintas, como la solubilidad, la reactividad y la afinidad de unión, que la diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C16H19NO2S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-7-15(8-6-11)17-20(18,19)16-13(3)9-12(2)10-14(16)4/h5-10,17H,1-4H3 |
Clave InChI |
FRAXBCRCAPONMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11994218.png)
![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)

![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)


![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994248.png)


![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11994271.png)
